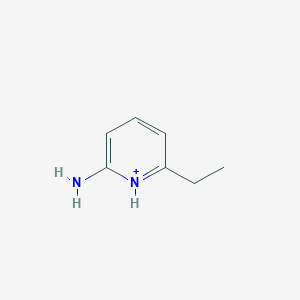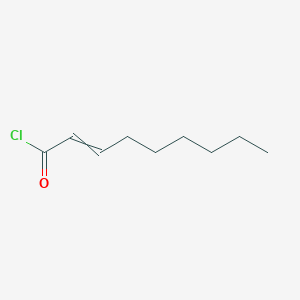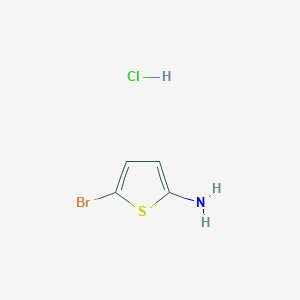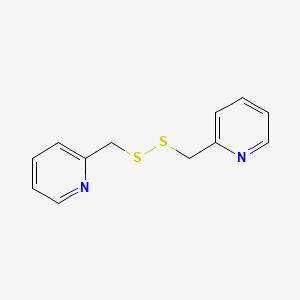
6-Ethylpyridin-1-ium-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylpyridin-1-ium-2-amine is a pyridinium derivative, characterized by the presence of an ethyl group at the 6th position and an amine group at the 2nd position of the pyridinium ring. Pyridinium compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylpyridin-1-ium-2-amine can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminopyridine and ethyl halide (e.g., ethyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or acetonitrile.
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethylpyridin-1-ium-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Pyridinium N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
6-Ethylpyridin-1-ium-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Ethylpyridin-1-ium-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium Salts: Structurally similar compounds with various substituents on the pyridinium ring.
2-Aminopyridine Derivatives: Compounds with different alkyl or aryl groups at the 2-amino position.
Uniqueness
6-Ethylpyridin-1-ium-2-amine is unique due to the presence of both an ethyl group and an amine group on the pyridinium ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11N2+ |
|---|---|
Peso molecular |
123.18 g/mol |
Nombre IUPAC |
6-ethylpyridin-1-ium-2-amine |
InChI |
InChI=1S/C7H10N2/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3,(H2,8,9)/p+1 |
Clave InChI |
JXKAUUVMXZIJNZ-UHFFFAOYSA-O |
SMILES canónico |
CCC1=[NH+]C(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)



